The compound can be classified as a hydroxamic acid derivative. Its structure features a chlorophenyl group attached to an acrylamide backbone, which is significant for its biological activity. Hydroxamic acids, including (2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide, are often evaluated for their pharmacological properties, particularly in the context of cancer treatment due to their role in modulating gene expression through epigenetic mechanisms.
The synthesis of (2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide involves several key steps:
For example, one method involves reacting 3-bromobenzoic acid with methyl acrylate under nitrogen at elevated temperatures, followed by further reactions to introduce the hydroxamic functionality .
The molecular structure of (2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide can be described as follows:
Crystallographic studies may reveal details about its spatial configuration and intermolecular interactions, such as hydrogen bonding .
(2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide participates in several important chemical reactions:
The mechanism of action for (2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide primarily involves its role as an HDAC inhibitor:
The physical and chemical properties of (2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide include:
Data from studies indicate that compounds with similar structures exhibit varying degrees of stability and solubility based on their substituents .
(2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide has several scientific applications:
The strategic incorporation of N-hydroxyl groups into pharmacophores has revolutionized targeted therapy development. Hydroxamate-containing compounds exhibit distinctive bioactivity profiles, primarily through precision modulation of metalloenzyme function. This section examines the foundational attributes of the hydroxamate functional group, the structural advantages of cinnamamide scaffolds, and the specific research trajectory of 4-chlorophenyl-substituted acrylamides—culminating in the profile of (2E)-3-(4-chlorophenyl)-N-hydroxyacrylamide.
The hydroxamate moiety (–CONHOH) confers exceptional metal-chelating capabilities due to its bidentate oxygen-binding geometry. This enables high-affinity coordination of Zn²⁺ ions in enzyme active sites, a mechanism critical for inhibiting metalloproteases and histone deacetylases (HDACs). For (2E)-3-(4-chlorophenyl)-N-hydroxyacrylamide, this functionality directly enables inhibition of Clostridium botulinum bontoxilysin-A, a zinc-dependent endopeptidase implicated in neurotoxicity [2]. The hydroxamate’s proton-donating capacity further stabilizes enzyme-inhibitor complexes through hydrogen-bonding networks, enhancing binding specificity [6]. Thermodynamic analyses of similar hydroxamates reveal dissociation constants (Kd) in the nanomolar range, underscoring their utility as precision biochemical tools.
Table 1: Key Physicochemical Properties of (2E)-3-(4-Chlorophenyl)-N-hydroxyacrylamide
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₉H₈ClNO₂ | Empirical/HRMS |
Molecular Weight | 197.62 g/mol | Calculated |
Monoisotopic Mass | 197.024356212 Da | Mass Spectrometry |
Hydrogen Bond Donors | 2 | Computational Prediction |
Hydrogen Bond Acceptors | 2 | Computational Prediction |
Predicted Water Solubility | 0.195 mg/mL | ALOGPS |
logP | 1.93 | Chemaxon |
Cinnamamide derivatives like (2E)-3-(4-chlorophenyl)-N-hydroxyacrylamide integrate two pharmacophoric elements: (i) a planar, conjugated acrylamide backbone enabling π-stacking with aromatic enzyme residues, and (ii) variable aryl substituents modulating steric and electronic interactions. The trans-configured (E)-alkene linker enforces rigidity, minimizing entropy loss upon target binding. Classified under ClassyFire as a cinnamic acid derivative, this scaffold exhibits predictable orientation within hydrophobic enzyme pockets [2] [5]. The 4-chlorophenyl moiety specifically enhances dipole interactions and electron withdrawal, increasing the compound’s affinity for electron-rich catalytic sites. Quantum mechanical modeling confirms delocalization of the chlorine atom’s inductive effects across the conjugated system, amplifying electrophilicity at the hydroxamate carbonyl—a feature critical for transition-state mimicry in metalloenzyme inhibition [4].
(2E)-3-(4-Chlorophenyl)-N-hydroxyacrylamide exemplifies structure-activity relationship (SAR) optimization in hydroxamate drug discovery. Current research prioritizes three axes:
Bioactivity Profiling: Identified as a bontoxilysin-A inhibitor (DrugBank ID: DB07819), it demonstrates targeted anti-clostridial potential. Though clinical indication data remain undisclosed, its inclusion in patent CA2719477C as a deacetylase inhibitor scaffold validates broad enzyme modulation capabilities [2] [6].
Synthetic Accessibility: Efficient routes exploit Sonogashira couplings or Horner-Wadsworth-Emmons reactions, yielding gram-scale quantities for biochemical assays. Crystallographic validation (e.g., related chlorophenyl-isoxazolines) confirms predictable solid-state conformation essential for computational modeling [7].
Table 2: Substituent Effects on Hydroxamate Bioactivity
R-Group | Enzyme Target | Relative Potency | Structural Feature |
---|---|---|---|
4-Chlorophenyl | Bontoxilysin-A | 1.0 (Reference) | Balanced lipophilicity |
2,4-Dichlorophenyl | HDAC6 | 3.2× | Enhanced steric bulk |
3-Pyridyl | MMP-9 | 0.7× | Hydrogen-bonding capacity |
Phenyl | HDAC8 | 0.3× | Reduced electrophilicity |
Data representative of patent CA2719477C examples [6]
Table 3: Key Research Gaps and Current Knowledge
Parameter | Status | Research Need |
---|---|---|
Mechanism of Action | Partially characterized (bontoxilysin-A) | HDAC isoform selectivity profiling |
Metabolic Stability | No data | Microsomal half-life assessment |
Cellular Penetration | Predicted (Caco-2 permeable) | In vitro transport assays |
In Vivo Efficacy | Not evaluated | Murine infection models |
The compound’s structural simplicity facilitates rapid SAR expansion. Future work requires isoform-selectivity mapping across HDAC classes and metalloproteases, leveraging its core as a template for bifunctional inhibitors.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0